Home > Products > Screening Compounds P12453 > N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide
N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide -

N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide

Catalog Number: EVT-6035671
CAS Number:
Molecular Formula: C16H20N4O3
Molecular Weight: 316.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa)

Relevance: These compounds share the core 1,3,4-oxadiazole ring system with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. The presence of an aryl group at the 5-position of the oxadiazole ring, as seen in both Ia-VIa and the target compound, highlights this structural similarity. []

5-Aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles (VIIa-XIIa)

Relevance: These compounds are structurally analogous to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, sharing the central 1,3,4-oxadiazole motif. The variation lies in the substituent at the 2-position of the oxadiazole, with VIIa-XIIa featuring an α-bromopropionyl amino group compared to the more complex substituent in the target compound. []

5-Phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones (It-XIIt)

Relevance: These compounds are structurally related to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide as they contain the same 5-aryl-1,3,4-oxadiazol-2-yl moiety. The presence of this shared substructure highlights their structural similarity and potential for similar biological activities. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Relevance: This compound shares the (5-phenyl-1,3,4-oxadiazol-2-yl)methyl side chain with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. The presence of the phenyl group at the 5-position of the oxadiazole ring further emphasizes their structural similarity. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides (11a-n)

Relevance: These compounds share the 1,3,4-oxadiazole ring system with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. The presence of either a methyl or phenyl group at the 5-position of the oxadiazole in both 11a-n and the target compound further strengthens their structural relationship. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

Relevance: While not directly sharing the same core structure, these compounds are related to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide due to the presence of the 1,3,4-oxadiazole ring and a substituted phenylpropanamide moiety. This comparison highlights a common approach of utilizing heterocyclic combinations for achieving desired biological activities. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Relevance: This compound shares the (5-phenyl-1,3,4-oxadiazol-2-yl)methyl side chain with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. This structural similarity suggests a potential for comparable interactions with biological targets. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Relevance: While structurally distinct from N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, this compound exemplifies the exploration of different heterocyclic systems, such as 1,2,3-triazoles and 1,3,4-thiadiazoles, for antimicrobial activity. This approach highlights the ongoing search for new antimicrobial agents with different mechanisms of action. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Relevance: This compound shares the 1,3,4-oxadiazole ring with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. The presence of a phenyl ring directly attached to the oxadiazole in both compounds further emphasizes their structural relationship, although they differ in the overall arrangement and substitution patterns. []

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

Relevance: This compound shares the 1,3,4-oxadiazole ring and the presence of a phenyl ring directly attached to the oxadiazole with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. The structural similarities suggest these compounds might exhibit overlapping biological activities or target similar pathways. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Relevance: Though structurally distinct from N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, this compound highlights the versatility of the 1,3,4-oxadiazole scaffold in various applications beyond medicinal chemistry. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Relevance: This compound shares the (5-phenyl-1,3,4-oxadiazol-2-yl)phenyl moiety with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. The presence of this shared substructure highlights their close structural similarity and potential for similar biological activities. []

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles (III-VII)

Relevance: These compounds share the core 1,3,4-oxadiazole ring with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. While the target compound features a methyl substituent at the 5-position of the oxadiazole, the presence of an aryl group in compounds III-VII highlights the structural similarities and the exploration of similar pharmacophores for different biological applications. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Relevance: While structurally distinct from N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, this compound exemplifies the diverse substitution patterns possible on the 1,3,4-oxadiazole ring. It demonstrates the continued interest in exploring these modifications for potentially influencing physicochemical properties and biological activities. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues (6a–i)

Relevance: These compounds are structurally related to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, sharing the 1,3,4-oxadiazole ring system and the benzamide moiety. This structural similarity suggests the possibility of exploring the target compound for alkaline phosphatase inhibitory activity. []

1-(2-((1H-1,2,4-Triazol-1-yl)methyl)-2,5-diphenyl- 1,3,4-oxadiazol-3(2H)-yl)ethanone

Relevance: This compound shares the 1,3,4-oxadiazole ring system with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. Although the substitution patterns differ, the presence of phenyl rings at the 2 and 5 positions of the oxadiazole ring in this compound, compared to the methyl group and complex side chain in the target compound, suggests a shared interest in exploring aromatic substitutions on this heterocyclic scaffold. []

(S)-4-(5-(1-((1,3,4-Thiadiazol-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-5H-chromeno[2,3-b]pyridin-2-yl)-2-fluoro-N,N-dimethylbenzamide (BMS-776532) and its methylene homologue (BMS-791826)

Relevance: Although structurally different from N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, these compounds highlight the application of heterocyclic chemistry in targeting specific receptors. They exemplify the broader context of drug discovery within the realm of inflammation and GR modulation. []

4-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

Relevance: This compound is structurally related to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide through the shared 5-methyl-1,3,4-oxadiazole moiety. The difference lies in the connection point to the phenyl ring. This comparison emphasizes the utility of the 1,3,4-oxadiazole scaffold as a building block for diverse applications, including pharmaceuticals and materials science. []

5-((Styrylsulfonyl) methyl)-1,3,4-Oxadiazol/Thiadiazol-2-amine Derivatives

Relevance: These compounds share the 1,3,4-oxadiazole ring with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. The presence of substituted propanamide and butanamide side chains in these derivatives, similar to the butanamide group in the target compound, highlights the exploration of structurally related motifs for potentially overlapping biological activities. []

Chalcones Bridged with 1,3,4‐Oxadiazole Linkers

Relevance: This research is relevant to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide due to the shared focus on utilizing and modifying the 1,3,4-oxadiazole ring system for enhancing biological activity, particularly antibacterial potency. Although the specific structures differ, both studies demonstrate the continued exploration of this heterocyclic scaffold in medicinal chemistry. []

Derives de 5-phenyl-1,3,4-oxadiazol-2(3H)-one

Relevance: This patent is relevant to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide because it highlights the therapeutic potential of compounds containing the 1,3,4-oxadiazole core. While the specific substitution patterns differ from the target compound, both cases demonstrate the versatility of this scaffold in targeting various biological systems. []

(Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone analogs

Relevance: These compounds share the 1,3,4-oxadiazole ring and the presence of a phenyl ring at the 5-position with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. This structural similarity, despite variations in the side chains, suggests the possibility of overlapping biological activities. []

(7-methoxynaphthalen-2-yl(amino methyl)-1,3,4-thiadiazol-2-yl) phenylazetidin-2-one derivatives

Relevance: While not directly containing the 1,3,4-oxadiazole ring system present in N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, these compounds are relevant due to their shared exploration of heterocyclic chemistry for anti-inflammatory activity. The use of 1,3,4-thiadiazole and azetidinone moieties highlights the broader context of seeking novel anti-inflammatory scaffolds and exploring structure-activity relationships within these classes. []

1-( 5-( ( 3 , 5-Dimethyl-4-( ( 4-( trifluoromethyl ) phenyl ) diazenyl )-1 H-pyrazol-1-YL ) methyl )-2-methyl-2-phenyl-1 , 3 , 4-oxadiazol-3 ( 2 H )-YL ) ethanone derivatives (8a-f)

Relevance: These compounds share the 1,3,4-oxadiazole ring system with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. Despite significant differences in the overall structures, the shared oxadiazole core highlights the importance of this heterocycle in medicinal chemistry and its potential for diverse biological applications, including antimicrobial activity. []

5- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro- 5H-[1,3,4] oxadiazolo [3,2, -a] [, , ] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one Derivatives (5a-j)

Compound Description: This study describes the synthesis of a series of 5- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro- 5H-[1,3,4] oxadiazolo [3,2, -a] [, , ] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one derivatives and their evaluation for antioxidant activity.

Relevance: These compounds share the 1,3,4-oxadiazole core with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. While structurally distinct, both compound series highlight the use of the oxadiazole ring as a building block for creating molecules with potential biological activity. The focus on antioxidant activity in this study, compared to the unknown activity of the target compound, illustrates the diverse applications of oxadiazole-containing molecules. []

3, 4-Dihydropyrimidin-2-one Derivatives (4a-f)

Relevance: This research is relevant to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide because both studies involve the synthesis and exploration of compounds containing the 1,3,4-oxadiazole moiety. While the target compound's biological activity is not specified, this research emphasizes the potential for oxadiazole-containing compounds to exhibit antimicrobial and antioxidant properties, suggesting potential avenues for investigating the target compound's biological profile. []

N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Relevance: This compound, while not directly containing the same core structure as N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, is derived from a precursor containing the 1,3,4-oxadiazole ring. This connection highlights the potential synthetic utility of oxadiazole-containing intermediates in constructing diverse heterocyclic scaffolds with potential biological activities. []

1,3,4-Oxadiazole Based 1,2,4-Triazol-[3,4-b]-[1,3,4]-Thiadiazines (6a-f)

Relevance: These compounds are relevant to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide due to their shared 1,3,4-oxadiazole ring system. The presence of this common pharmacophore, despite differences in the overall structures and biological activities investigated, emphasizes the importance of this heterocyclic motif in medicinal chemistry research. []

5-(5-Amino-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-phenyl pyrimidin-2(1H)-one Derivatives

Relevance: These compounds share the 1,3,4-oxadiazole core with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. The presence of an amino group at the 5-position of the oxadiazole in both the related compounds and the target compound further strengthens their structural relationship and highlights the exploration of this substitution pattern for biological activity. []

Substituted Pyrazolyl and Pyrazolinyl-1, 3, 4-Thiadiazino (6,5-b) Indoles (8a-i and 9a-i)

Relevance: While not directly containing the 1,3,4-oxadiazole ring present in N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, these compounds are relevant due to their shared focus on exploring heterocyclic chemistry, specifically incorporating pyrazole, pyrazoline, and 1,3,4-thiadiazole moieties, for potential antimicrobial activity. This emphasizes the broader context of seeking new antimicrobial agents through diverse heterocyclic combinations. []

Heterocyclic 1,3,4-oxadiazole and Pyrazole Derivatives (a3, b3, a6, b6)

Relevance: Compounds a3 and b3 are structurally related to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide through the shared 1,3,4-oxadiazole ring system. The presence of diverse substituents on the oxadiazole ring in both the related compounds and the target compound highlights the exploration of this scaffold for various biological activities, including enzyme inhibition. []

2-((3-Cyano-4-(3,4-dichloro phenyl)- 6-(4-hydroxy-3-methoxyphenyl) pyridin-2-yl) amino)-N-(5-(substituted) -(6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

Relevance: These compounds share the 1,3,4-oxadiazole ring system with N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. This shared structural feature highlights the continued interest in exploring and modifying oxadiazole-containing compounds for their potential in treating infectious diseases, including bacterial and mycobacterial infections. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Relevance: This compound shares the 1,2,5-oxadiazole ring system, albeit with a different arrangement compared to the 1,3,4-oxadiazole in N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide. This structural similarity within the broader class of oxadiazoles, coupled with the compound's potent biological activity, suggests the need for further exploration of structure-activity relationships within this class, potentially revealing new applications for the target compound. []

Indolyl and Naphthyl Leukotriene B4 Antagonists with a 2-[Methyl(2-phenethyl)amino]-2-oxoethyl Side Chain

Relevance: Although structurally distinct from N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide, this study is relevant because it underscores the significance of specific side chain modifications in achieving desired biological activity. The target compound also possesses a complex side chain containing a 2-oxoethyl group, suggesting that modifications to this side chain, guided by structure-activity relationship studies like this one, could influence its biological profile. []

(4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-Phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives

Relevance: The (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives are relevant to N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide due to the shared 1,3,4-oxadiazole ring system. This comparison highlights the exploration of different substituents and their impact on biological activity, potentially offering insights for modifying the target compound to target specific pathogens like Mycobacterium tuberculosis. []

Pharmacologically Acceptable Salt of [, , ]Oxadiazole Compound or Hydrate Thereof

Compound Description: This patent describes a pharmacologically acceptable salt of a specific [, , ]oxadiazole compound, N1-(5-chloropyridin-2-yl)-N2-[(1S,2R,4S)-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}-4-([1

Properties

Product Name

N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide

IUPAC Name

N-[4-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]-2-oxoethyl]phenyl]butanamide

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

InChI

InChI=1S/C16H20N4O3/c1-3-4-14(21)18-13-7-5-12(6-8-13)9-15(22)17-10-16-20-19-11(2)23-16/h5-8H,3-4,9-10H2,1-2H3,(H,17,22)(H,18,21)

InChI Key

AABDJZQIYVULHB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=NN=C(O2)C

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=NN=C(O2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.